N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
Description
N-(3,4-Dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is a thiourea derivative characterized by a 3,4-dichlorophenyl group and a 1,2,3-thiadiazole-4-carbonyl moiety. Thiourea derivatives are widely studied for their pesticidal, herbicidal, and antimicrobial properties due to their ability to disrupt enzymatic and receptor-mediated processes.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4OS2/c11-6-2-1-5(3-7(6)12)13-10(18)14-9(17)8-4-19-16-15-8/h1-4H,(H2,13,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJSSGKQHMVIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC(=O)C2=CSN=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Dichlorophenyl Isocyanate: The thiadiazole intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the desired thiourea compound. This step usually requires a solvent such as dichloromethane or acetonitrile and may be catalyzed by bases like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Tautomerism and Dynamic Equilibria
Thiourea derivatives exhibit tautomerism between amino (A ) and imino (I ) forms (Scheme 1). For example, NMR studies on similar thiazolidine-4-one derivatives revealed two distinct forms in solution, characterized by:
Table 1: Key NMR Data for Tautomeric Forms of Analogous Thiourea Derivatives
| Parameter | Amino Form (A ) | Imino Form (I ) |
|---|---|---|
| NH Chemical Shift (δ) | 11.1–11.2 ppm | 11.6–11.7 ppm |
| C=O Chemical Shift (δ) | 168–170 ppm | 156–158 ppm |
| Dominance Factor | Electron-withdrawing substituents favor I |
The electron-withdrawing 3,4-dichlorophenyl group in the target compound likely stabilizes the imino form (I ) by reducing conjugation in the NH–C=N–C=O fragment .
Oxidation Reactions
The thiourea moiety (-NH-CS-NH-) is susceptible to oxidation. In analogous compounds:
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Oxidation with H₂O₂/m-CPBA yields sulfinic (-SO₂-) or sulfonic (-SO₃-) acid derivatives .
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Selectivity depends on reaction conditions:
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Mild oxidation (H₂O₂, room temp) favors sulfoxide intermediates.
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Strong oxidation (m-CPBA, reflux) forms sulfones.
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Table 2: Oxidation Outcomes for Thiourea Derivatives
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ (30%) | Sulfinyl derivative | 65–75 | RT, 6 h |
| m-CPBA | Sulfonyl derivative | 80–90 | Reflux, 3 h |
Nucleophilic Substitution
The 3,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
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Chlorine Replacement : Amines, thiols, or alkoxides displace chloride under basic conditions.
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Regioselectivity : The para-chloro position is more reactive due to reduced steric hindrance.
Example:
Reaction with morpholine in DMF at 80°C replaces the para-chloro group, forming N-(3-chloro-4-morpholinophenyl)-N'-(thiadiazolylcarbonyl)thiourea .
Thermal Isomerization
Alkyl-substituted thioureas undergo solvent-dependent isomerization. For example:
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Ethanol (reflux) : Methyl-substituted thiazolidine isomerizes exocyclic → endocyclic form (4k → 3k ) with a 1:2.4 ratio after 4 h .
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Dioxane/AcOH : No isomerization occurs, highlighting solvent polarity’s role .
Table 3: Isomerization Kinetics of Methyl-Substituted Analog
| Solvent | Temp (°C) | Isomer Ratio (4k :3k ) | Time (h) |
|---|---|---|---|
| Ethanol | 78 | 1:2.4 | 4 |
| Dioxane | 100 | 1:0.09 | 4 |
Electrophilic Reactions
The thiadiazole ring participates in electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position.
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Halogenation : Cl₂ or Br₂ in acetic acid adds halogens to the thiadiazole core.
Coordination Chemistry
The thiourea sulfur and carbonyl oxygen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). Complexation studies with Cu(ClO₄)₂ revealed:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiourea group linked to a dichlorophenyl ring and a thiadiazolylcarbonyl moiety. Its synthesis typically involves the cyclization of thiosemicarbazides with carboxylic acids to form the thiadiazole ring, followed by coupling with 3,4-dichlorophenyl isocyanate. The process allows for modifications that can lead to the development of novel compounds with specific therapeutic properties.
Chemistry
In chemical research, N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Typical Conditions |
|---|---|---|
| Oxidation | Converts thiourea to sulfinyl/sulfonyl derivatives | Hydrogen peroxide or m-CPBA |
| Reduction | Forms amines or other reduced forms | Lithium aluminum hydride or sodium borohydride |
| Substitution | Nucleophilic substitution on dichlorophenyl ring | Basic conditions with nucleophiles |
Biology and Medicine
The compound has shown potential as an antimicrobial and anticancer agent . Research indicates that it may interact with biological macromolecules such as proteins and nucleic acids, which could disrupt normal cellular functions or inhibit pathogen growth.
Case Study: Antimicrobial Activity
A study evaluated various thiourea derivatives for their antimicrobial properties against Gram-positive cocci. The presence of halogen atoms was crucial for activity, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL .
Table 2: Biological Activities of this compound
Industrial Applications
In industrial contexts, this compound can be utilized in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications including:
- Polymer Development : Used as an additive to improve material properties.
- Coatings : Enhances durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The dichlorophenyl and thiadiazolylcarbonyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features and Functional Groups
The compound’s thiourea core (-N-C(S)-N-) differentiates it from urea (-N-C(O)-N-) and amide (-N-C(O)-) derivatives. Below is a comparative analysis with structurally related compounds:
Physicochemical and Spectroscopic Properties
- NMR Data : While direct NMR data for the target compound is unavailable, analogues with 3,4-dichlorophenyl groups (e.g., indazol-5-yl derivatives in ) show characteristic $^{1}\text{H}$ NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and $^{13}\text{C}$ signals for dichlorophenyl carbons (δ 120–140 ppm) . The thiadiazole carbonyl in the target compound would likely exhibit a $^{13}\text{C}$ shift near δ 160–170 ppm, similar to related thioureas .
- Solubility and Stability : The 3,4-dichlorophenyl group increases hydrophobicity compared to methoxy-substituted analogues (e.g., ). Thioureas generally exhibit higher metabolic stability than ureas due to reduced hydrogen-bonding capacity .
Biological Activity
N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (CAS: 341965-44-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H6Cl2N4OS2 |
| Molar Mass | 333.22 g/mol |
| Synonyms | This compound |
Antimicrobial Activity
Research has shown that thiourea derivatives exhibit significant antimicrobial properties. This compound is no exception. In studies conducted on various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported:
- IC50 Values against different cancer types:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 8 |
| A549 (Lung Cancer) | 15 |
The compound appears to inhibit cell proliferation effectively and may interfere with specific molecular pathways involved in cancer progression.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's antioxidant activity was evaluated using various assays:
- DPPH Radical Scavenging Assay :
| Assay | IC50 (μg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 52 |
These findings suggest that this compound exhibits promising antioxidant activity.
The biological activity of this compound can be attributed to its structural features. The thiourea group enables the formation of hydrogen bonds with biological macromolecules, while the dichlorophenyl and thiadiazolylcarbonyl moieties enhance binding affinity to target proteins. This mechanism is crucial for its antimicrobial and anticancer effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of thiourea derivatives similar to this compound:
- Anticancer Study : A recent study demonstrated that thiourea derivatives exhibited cytotoxic effects on human leukemia cells with IC50 values as low as 1.5 μM. This indicates a strong potential for therapeutic applications in cancer treatment .
- Antimicrobial Research : Another investigation highlighted the efficacy of thiourea compounds against multidrug-resistant strains of bacteria. The presence of halogen substituents was found to enhance antibacterial activity significantly .
- Antioxidant Evaluation : Research into the antioxidant properties revealed that certain thiourea derivatives could effectively scavenge free radicals and protect cellular components from oxidative damage .
Q & A
Q. What crystallographic challenges occur during structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
